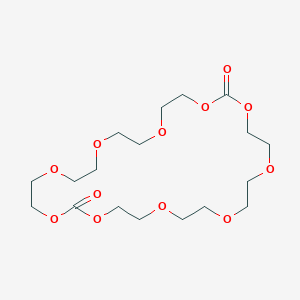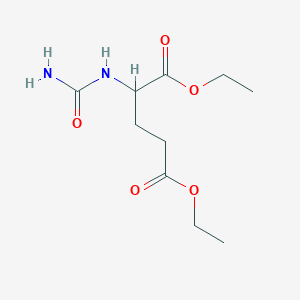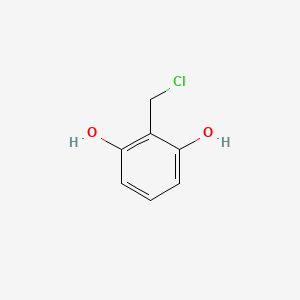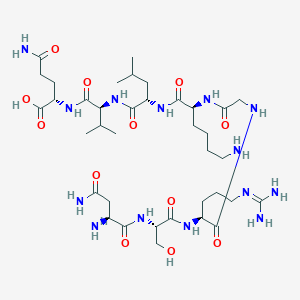
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione is a complex organic compound with the molecular formula C18H36O10 It is characterized by a large ring structure containing multiple ether and ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione typically involves the cyclization of linear precursors containing ether and ketone groups. One common method involves the use of a high-dilution technique to promote intramolecular cyclization over intermolecular reactions. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Lewis acids like boron trifluoride etherate (BF3·OEt2) or strong bases like sodium hydride (NaH).
Temperature: Reactions are usually carried out at low temperatures (-78°C to 0°C) to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ether linkages can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated ethers.
科学研究应用
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex macrocyclic compounds and polymers.
Biology: Investigated for its potential as a molecular scaffold in drug design and delivery systems.
Medicine: Explored for its ability to form stable complexes with metal ions, which can be used in diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of advanced materials with unique mechanical and thermal properties.
作用机制
The mechanism of action of 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione involves its ability to interact with various molecular targets through its ether and ketone functional groups. These interactions can lead to the formation of stable complexes with metal ions, which can influence biological pathways and processes. The compound’s large ring structure allows it to act as a molecular scaffold, facilitating the binding of other molecules and enhancing their stability and activity.
相似化合物的比较
Similar Compounds
Crown Ethers: Compounds like 18-crown-6 and 15-crown-5, which also contain multiple ether linkages and are known for their ability to complex with metal ions.
Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes with various guest molecules.
Macrocyclic Ketones: Compounds with large ring structures containing ketone groups, similar to 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione.
Uniqueness
This compound is unique due to its combination of ether and ketone functional groups within a large ring structure. This combination provides it with distinct chemical reactivity and the ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
879488-47-8 |
|---|---|
分子式 |
C18H32O12 |
分子量 |
440.4 g/mol |
IUPAC 名称 |
1,3,6,9,12,15,17,20,23,26-decaoxacyclooctacosane-2,16-dione |
InChI |
InChI=1S/C18H32O12/c19-17-27-13-9-23-5-1-21-2-6-24-10-14-28-18(20)30-16-12-26-8-4-22-3-7-25-11-15-29-17/h1-16H2 |
InChI 键 |
HPVWTUQOGNDMGC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOC(=O)OCCOCCOCCOCCOC(=O)OCCOCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-](/img/structure/B12597034.png)
![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)


![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)

![Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-](/img/structure/B12597076.png)
![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)

![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)



